5-Fluorocytosin-1-yl-acetic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorocytosin-1-yl-acetic acid benzyl ester is a synthetic compound with the molecular formula C13H12FN3O3 and a molecular weight of 277.25 g/mol . This compound is a derivative of cytosine, a pyrimidine base found in nucleic acids. The addition of a fluorine atom and a benzyl ester group enhances its chemical properties, making it a valuable compound in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorocytosin-1-yl-acetic acid benzyl ester typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorocytosine, which is commercially available.
Acylation: 5-Fluorocytosine undergoes acylation with chloroacetic acid to form 5-fluorocytosin-1-yl-acetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the acylation and esterification reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorocytosin-1-yl-acetic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Fluorocytosin-1-yl-acetic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in antifungal and anticancer research.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-Fluorocytosin-1-yl-acetic acid benzyl ester involves its conversion to active metabolites within the target cells. The compound is metabolized to 5-fluorouracil, which is incorporated into RNA and DNA, disrupting their synthesis and leading to cell death. This mechanism is particularly effective against fungal cells, making it a valuable antifungal agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorocytosine: A fluorinated cytosine analog used as an antifungal agent.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: A cytosine analog used in chemotherapy.
Uniqueness
5-Fluorocytosin-1-yl-acetic acid benzyl ester is unique due to its specific structural modifications, which enhance its chemical stability and biological activity. The presence of the benzyl ester group allows for better cellular uptake and targeted delivery, making it more effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C13H12FN3O3 |
---|---|
Molekulargewicht |
277.25 g/mol |
IUPAC-Name |
benzyl 2-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C13H12FN3O3/c14-10-6-17(13(19)16-12(10)15)7-11(18)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,15,16,19) |
InChI-Schlüssel |
QQIBSWDITTVJMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C(=NC2=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.